molecular formula C19H21N3O5S2 B6561532 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 1021221-06-6

4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B6561532
CAS No.: 1021221-06-6
M. Wt: 435.5 g/mol
InChI Key: YWPGOSCIIUWWFK-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a piperidine core modified with a 1,2,4-oxadiazole ring and a thiophene sulfonyl group.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-25-15-6-3-5-14(17(15)26-2)18-20-19(27-21-18)13-8-10-22(11-9-13)29(23,24)16-7-4-12-28-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPGOSCIIUWWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with variations in the oxadiazole substituents, sulfonyl groups, and piperidine modifications. Key structural differences and inferred physicochemical or pharmacological properties are summarized below:

Table 1: Structural and Inferred Property Comparison

Compound Name / ID Substituent on Oxadiazole Sulfonyl Group Molecular Weight Key Substituent Effects Source
4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (Target Compound) 2,3-Dimethoxyphenyl Thiophene-2-sulfonyl ~463.5 (calc.) Electron-donating methoxy groups enhance solubility; thiophene sulfonyl aids in binding N/A
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine 3-Bromophenyl Thiophene-2-sulfonyl 465.55 Bromine (electron-withdrawing) may reduce solubility but improve metabolic stability
1-(Thiophene-2-sulfonyl)-3-[3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl]piperidine 4-Trifluoromethylphenyl Thiophene-2-sulfonyl 443.46 Trifluoromethyl group increases lipophilicity and metabolic resistance
3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine 4-Methylsulfanylphenyl Thiophene-2-sulfonyl ~435.5 (calc.) Methylsulfanyl enhances lipophilicity, potentially improving membrane permeability
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one 4-Trifluoromethoxyphenyl N/A ~512.3 (calc.) Trifluoromethoxy combines electron-withdrawing and lipophilic effects

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in the target compound) improve aqueous solubility but may reduce metabolic stability due to increased susceptibility to oxidative enzymes.
  • Electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance metabolic stability and target binding affinity but may compromise solubility .
  • Thiophene sulfonyl is a conserved feature across analogues, suggesting its critical role in target interactions, possibly through hydrogen bonding or π-stacking .

Synthetic Routes :

  • Analogues like the 3-bromophenyl derivative () and trifluoromethylphenyl variant () are synthesized via nucleophilic substitution or Suzuki coupling, similar to the method described in using toluene as a solvent and high-temperature conditions .

Commercial Availability :

  • Piperidine-oxadiazole derivatives are widely available from suppliers like Shanghai PI Chemicals Ltd. () and BLD Pharm Ltd. (), indicating their relevance in drug discovery pipelines.

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